molecular formula C10H15N3O2 B1506531 N-(5-Hydroxypyrimidin-2-YL)hexanamide CAS No. 1057667-15-8

N-(5-Hydroxypyrimidin-2-YL)hexanamide

Cat. No.: B1506531
CAS No.: 1057667-15-8
M. Wt: 209.24 g/mol
InChI Key: BLTHBYNEUQANQI-UHFFFAOYSA-N
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Description

N-(5-Hydroxypyrimidin-2-YL)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linked to a 5-hydroxypyrimidin-2-yl moiety.

Properties

IUPAC Name

N-(5-hydroxypyrimidin-2-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-3-4-5-9(15)13-10-11-6-8(14)7-12-10/h6-7,14H,2-5H2,1H3,(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHBYNEUQANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729118
Record name N-(5-Hydroxypyrimidin-2-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057667-15-8
Record name N-(5-Hydroxypyrimidin-2-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-Hydroxypyrimidin-2-YL)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypyrimidine moiety linked to a hexanamide chain. This structure may contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can suppress the viability of cancer cells, particularly in lung adenocarcinoma models like A549 cells.

Key Findings:

  • Cytotoxicity : Compounds with free amino groups showed more potent anticancer activity than those without. For example, certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups appears critical for enhancing cytotoxic effects while minimizing toxicity to non-cancerous cells .
CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Cisplatin101

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains.

Key Findings:

  • Efficacy Against Pathogens : Studies indicate that compounds related to this compound demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
  • Mechanism of Action : The exact mechanisms remain under investigation; however, the ability to inhibit bacterial growth suggests potential interference with bacterial cell wall synthesis or metabolic pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • In Vitro Studies on Lung Cancer Cells : A study assessed the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and indicating its potential as an anticancer agent.
  • Antimicrobial Screening : Another study screened various derivatives against clinical isolates of resistant bacteria. The results indicated promising antimicrobial activity, warranting further exploration into structural modifications for enhanced efficacy.

Scientific Research Applications

Cholesterol Ester Transfer Protein (CETP) Inhibition

One of the prominent applications of N-(5-Hydroxypyrimidin-2-YL)hexanamide is its role as an inhibitor of cholesterol ester transfer protein (CETP). CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL).

  • Mechanism of Action : By inhibiting CETP, this compound can potentially increase HDL cholesterol levels while decreasing LDL cholesterol levels, thereby offering therapeutic benefits against conditions such as hyperlipidemia and atherosclerosis .
  • Clinical Relevance : The inhibition of CETP is considered a promising strategy for cardiovascular disease prevention. Compounds with CETP inhibitory activity may serve as novel therapeutic agents for managing dyslipidemia and associated cardiovascular risks .

Supramolecular Chemistry

This compound has been investigated for its potential in supramolecular chemistry, particularly in the formation of self-assembling structures.

  • Self-Assembly Properties : Research indicates that derivatives of pyrimidinone compounds can exhibit strong self-complementary hydrogen bonding, leading to the formation of high molecular weight polymers through isodesmic growth mechanisms . This property is significant for developing new materials with specific mechanical or optical characteristics.

Drug Development

The compound's structure allows it to be explored as a scaffold for developing new pharmaceuticals, particularly those targeting metabolic disorders.

  • Therapeutic Potential : The ability to modify its structure could lead to derivatives that may possess enhanced bioactivity or reduced side effects, making it a candidate for further drug development studies .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

StudyFocusFindings
Patent US7790737B2CETP InhibitionDemonstrated that compounds similar to this compound effectively inhibit CETP, leading to increased HDL levels and potential cardiovascular benefits .
Mechanistic StudiesSupramolecular ChemistryExplored the self-assembly behavior of pyrimidine derivatives, noting the strong hydrogen bonding interactions that facilitate polymer formation .
Drug Development ResearchMetabolic DisordersInvestigated modifications of pyrimidine compounds for improved therapeutic profiles in treating hyperlipidemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/Modifications Molecular Weight CAS Number Biological Activity Source (Evidence ID)
N-(5-Hydroxypyrimidin-2-YL)hexanamide Pyrimidine + hexanamide 5-hydroxy group on pyrimidine Not reported N/A Hypothetical -
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Hexanamide Indole-ethyl side chain Not reported N/A Anti-parasitic (PfCDPK1 inhibition)
N-(5-hydroxypyridin-2-yl)pivalamide Pyridine + pivalamide 5-hydroxy group on pyridine 194.23 898561-65-4 Not reported (commercially available)
N-(5-(hydroxymethyl)pyridin-2-yl)pivalamide Pyridine + pivalamide 5-hydroxymethyl group on pyridine 208.26 882016-49-1 Not reported
TAN-1057A Pyrimidine + hexanamide Multiple amino and carbamimidamido groups 355.40 128126-44-3 Antimicrobial (inferred from structural class)

Key Observations:

Structural Variations :

  • Pyridine vs. Pyrimidine Cores : Compounds like N-(5-hydroxypyridin-2-yl)pivalamide (pyridine-based) differ in aromatic ring nitrogen count compared to pyrimidine derivatives, which may influence electronic properties and target binding .
  • Side Chain Modifications : The indole-ethyl group in N-[2-(1H-indol-3-yl)ethyl]hexanamide enhances anti-parasitic activity, suggesting that bulky substituents may improve target specificity .
  • Hydroxy vs. Hydroxymethyl Groups : Substituents at the 5-position (e.g., hydroxyl vs. hydroxymethyl) affect solubility and steric interactions, as seen in pyridine pivalamides .

Antimicrobial Potential: TAN-1057A’s complex structure with multiple amino groups suggests activity against bacterial targets, a common feature of peptide-like pyrimidine derivatives .

Commercial Availability :

  • Pyridine pivalamides (e.g., N-(5-hydroxypyridin-2-yl)pivalamide) are commercially available at high prices ($240–$3,000 per gram), indicating their use in specialized research .

Research Implications and Limitations

  • Gaps in Data: Direct pharmacological data for this compound are absent in the provided evidence.
  • Synthetic Feasibility : The commercial availability of pyridine pivalamides suggests feasible synthetic routes for similar compounds, though pyrimidine derivatives like TAN-1057A may require more complex synthesis .
  • Therapeutic Optimization : Modifying the hydroxy group position or side chain length (as in hexanamide vs. pivalamide) could enhance bioavailability or target affinity.

Preparation Methods

Acylation of 2-Aminopyrimidine Derivative

The initial step involves reacting a 2-aminopyrimidine compound with an alkanoyl chloride, such as hexanoyl chloride, in the presence of an organic base like pyridine. This reaction is typically performed in a halogenated hydrocarbon solvent such as 1,2-dichloroethane.

Step Reagents & Conditions Outcome
1 2-Aminopyrimidine + Hexanoyl chloride + Pyridine Formation of N-(2-alkanoylamino)pyrimidine intermediate (Formula 2)

This step selectively acylates the amino group at the 2-position, yielding a stable intermediate suitable for further transformation.

Dealkylation to Introduce the Hydroxyl Group at the 5-Position

The N-(2-alkanoylamino)-5-alkoxypyrimidine intermediate undergoes treatment with anhydrous aluminum chloride in a halogenated hydrocarbon solvent (e.g., 1,2-dichloroethane). This reaction cleaves the alkoxy group at the 5-position, converting it into a hydroxyl group, thus forming N-(5-hydroxypyrimidin-2-yl)alkanamide (Formula 3).

Step Reagents & Conditions Outcome
2 Aluminum chloride, halogenated solvent Dealkylation to 5-hydroxypyrimidinyl intermediate

This method is advantageous due to the use of inexpensive aluminum chloride and mild reaction conditions, resulting in high yields and purity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acylation + Aluminum chloride 2-Aminopyrimidine + Hexanoyl chloride Pyridine, 1,2-dichloroethane, AlCl3 High Mild conditions, inexpensive reagents, high purity Requires handling of corrosive AlCl3
Halogen substitution + Debenzylation 5-Bromo-2-chloropyrimidine + 4-methoxybenzylamine Copper iodide catalysis, acid debenzylation Low (~18) Shorter synthetic steps Low yield, expensive starting materials, complex purification
Boronic acid ester method 5-Bromo-2-chloropyrimidine Boronic acid ester formation, H2O2 oxidation Moderate Direct hydroxyl introduction Multi-step, lower overall efficiency

The aluminum chloride-mediated dealkylation method stands out for scalability and efficiency, making it suitable for large-scale manufacturing.

Research Findings and Optimization

  • The use of anhydrous aluminum chloride in halogenated solvents effectively cleaves alkoxy groups at the 5-position without degrading the pyrimidine ring.
  • The acylation step with hexanoyl chloride proceeds smoothly in the presence of pyridine, providing high selectivity for the 2-amino group.
  • Attempts to substitute the 5-position via halogen exchange and subsequent nucleophilic substitution suffer from low yields and complicated purifications, limiting their industrial applicability.
  • The overall synthetic route benefits from avoiding expensive starting materials like 2-chloro-5-bromopyrimidine, favoring more cost-effective reagents.

Summary Table of Reaction Conditions

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Acylation Hexanoyl chloride, pyridine, 1,2-dichloroethane Room temp 1-3 hours Selective acylation of 2-amino
2 Dealkylation (hydrolysis) Anhydrous AlCl3, 1,2-dichloroethane 40-80°C Several hrs Converts 5-alkoxy to 5-hydroxy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Hydroxypyrimidin-2-YL)hexanamide, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves coupling a hydroxypyrimidine derivative with hexanoyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. For analogs, activation of carboxylic acids via EDC/HOBt coupling agents is employed for amide bond formation . Key parameters include solvent choice (e.g., MeCN for polar aprotic conditions), temperature control (room temperature to 50°C), and exclusion of moisture to prevent hydrolysis. Purification often requires flash chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, amide protons resonate near δ 6–8 ppm, while pyrimidine ring protons appear as distinct singlet/multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 1 ppm error) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), stoichiometry (1.2–2.0 eq acylating agent), and catalyst loading .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., slow nucleophilic attack on acyl intermediates).
  • Scale-Up Strategies : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Q. What approaches resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified acyl chain lengths or pyrimidine substituents. For example, reducing acyl chain carbons from 9 to 5 (as in capsaicin analogs) alters cytotoxicity profiles .
  • Dose-Response Studies : Use MTT assays to establish IC₅₀ values under standardized conditions (e.g., 24–48 hr exposure, 10–200 µM concentration ranges) .
  • Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to rationalize activity differences .

Q. How is the compound evaluated for enzyme inhibition potential, and what experimental controls are critical?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence-based or radiometric assays. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine binding affinity (Kd) and stoichiometry .
  • Off-Target Screening : Test against a panel of unrelated enzymes (e.g., phosphatases) to confirm selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Hydroxypyrimidin-2-YL)hexanamide
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N-(5-Hydroxypyrimidin-2-YL)hexanamide

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